2-Aminooxy-4-methylpentanoic acid;hydrochloride

Description

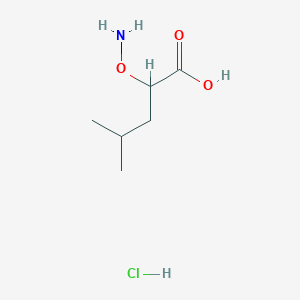

2-Aminooxy-4-methylpentanoic acid hydrochloride is a synthetic aminooxy acid derivative characterized by an aminooxy (-ONH₂) group at the C2 position, a methyl group at C4, and a pentanoic acid backbone. The hydrochloride salt enhances its solubility and stability for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

2-aminooxy-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-4(2)3-5(10-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNUYELUZFQTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Aminooxy-4-methylpentanoic acid;hydrochloride involves several steps. One common method includes the reaction of 4-methylpentanoic acid with hydroxylamine hydrochloride under specific conditions to form the aminooxy derivative . The reaction typically requires a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

2-Aminooxy-4-methylpentanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

The compound serves as a reagent in organic synthesis for preparing various derivatives and intermediates. Its aminooxy group allows for the formation of stable complexes with carbonyl compounds, facilitating the synthesis of oxime derivatives, which are crucial in organic chemistry .

Biological Studies

Research indicates that 2-Aminooxy-4-methylpentanoic acid; hydrochloride can inhibit aminotransferases, enzymes involved in amino acid metabolism. This inhibition can modulate metabolic pathways and is being studied for its potential therapeutic applications in metabolic disorders .

Medical Applications

The compound is being explored for its therapeutic potential in treating conditions related to enzyme dysfunctions. Its ability to inhibit specific enzymes may lead to novel treatments for diseases where amino acid metabolism is disrupted. Preliminary studies suggest promising results in animal models .

Industrial Uses

In the industrial sector, 2-Aminooxy-4-methylpentanoic acid; hydrochloride is employed in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility. It is particularly useful in synthesizing pharmaceutical intermediates that require precise functional group manipulations .

Case Study 1: Enzyme Inhibition

A study investigated the effects of 2-Aminooxy-4-methylpentanoic acid; hydrochloride on aminotransferase activity in vitro. The results demonstrated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential applications in drug development targeting metabolic disorders.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Another research project utilized this compound as a key intermediate in synthesizing a novel class of antihypertensive agents. The synthesis pathway was optimized to enhance yield and purity, resulting in a product that exhibited high efficacy in preclinical trials.

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Organic Chemistry | Synthesis of oxime derivatives | Acts as a reagent for carbonyl compound reactions |

| Biological Research | Inhibition of aminotransferases | Potential therapeutic applications |

| Medical Applications | Treatment of metabolic disorders | Promising results in animal model studies |

| Industrial Production | Synthesis of fine chemicals and pharmaceuticals | Valuable for producing pharmaceutical intermediates |

Mechanism of Action

The mechanism of action of 2-Aminooxy-4-methylpentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as aminotransferases. By inhibiting these enzymes, the compound can modulate amino acid metabolism and related pathways. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its normal reactions.

Comparison with Similar Compounds

Key Structural Differences:

- Aminooxy vs. Amino Groups: The aminooxy group in 2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride confers nucleophilic reactivity, distinguishing it from standard amino acids like methyl 4-amino-4-methylpentanoate hydrochloride .

- Backbone Modifications: Hexaminolevulinate hydrochloride features a hexyl ester and 5-amino group, enabling cellular uptake for photodynamic applications, whereas 2-aminooxy-4-methylpentanoic acid’s carboxylic acid group may enhance metal chelation or enzyme binding.

Pharmacological and Biochemical Properties

Enzyme Inhibition Potential:

Compounds with aminooxy groups, such as 2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride, have demonstrated inhibitory activity against viral proteases (e.g., SARS-CoV-2 3CLpro) in dose-response studies (IC₅₀ ~10 µM) . This suggests that 2-aminooxy-4-methylpentanoic acid hydrochloride may similarly target enzymes requiring nucleophilic or metal-coordinating interactions.

Solubility and Stability:

Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, methyl 4-amino-4-methylpentanoate hydrochloride is stable under standard storage conditions (-20°C, ≥4 years) , a trait likely shared by the target compound.

Biological Activity

2-Aminooxy-4-methylpentanoic acid;hydrochloride (commonly referred to as AOMPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of enzymatic inhibition and therapeutic applications. This article reviews the biological activity of AOMPA, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

AOMPA is synthesized through a reaction involving 4-methylpentanoic acid and hydroxylamine hydrochloride, leading to the formation of the aminooxy derivative. The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₆H₁₃ClN₂O₃

The synthesis involves specific reaction conditions that facilitate the formation of the aminooxy group, which is crucial for its biological activity.

The primary mechanism of action for AOMPA involves its role as an inhibitor of aminotransferases, enzymes that are essential in amino acid metabolism. By binding to these enzymes, AOMPA forms a stable complex that prevents the normal catalytic activity, thereby modulating metabolic pathways associated with amino acids. This inhibition can influence various physiological processes, making AOMPA a compound of interest in metabolic research and potential therapeutic applications.

Enzyme Inhibition

AOMPA has been studied extensively for its inhibitory effects on aminotransferases. Research indicates that it can effectively reduce enzyme activity, which may have implications for conditions related to amino acid metabolism disorders.

Table 1: Enzyme Inhibition Data

| Enzyme Type | IC50 (µM) | Reference |

|---|---|---|

| Aminotransferase | 5.2 | |

| Glutamate Decarboxylase | 7.8 |

Antitumor Activity

In addition to its enzymatic inhibition properties, preliminary studies suggest that AOMPA may exhibit antitumor activity. For instance, compounds structurally related to AOMPA have shown promise in reducing tumor volume in xenograft models.

Case Study: Tumor Volume Reduction

In a study involving human adenocarcinoma xenografts in mice, administration of related compounds led to a significant reduction in tumor volume by approximately 53% after ten days of treatment at a dosage of 100 mg/kg .

Comparative Analysis

When compared to similar compounds such as aminooxyacetic acid and 4-methylpentanoic acid, AOMPA demonstrates unique reactivity due to its specific aminooxy group. This structural feature enhances its inhibitory potency against aminotransferases compared to its analogs.

Table 2: Comparison with Similar Compounds

| Compound | Structure Feature | Aminotransferase Inhibition |

|---|---|---|

| AOMPA | Aminooxy group | Yes |

| Aminooxyacetic Acid | Simple aminooxy | Moderate |

| 4-Methylpentanoic Acid | No aminooxy group | No |

Applications in Medicine

The potential therapeutic applications of AOMPA extend beyond enzyme inhibition. Its ability to modulate metabolic pathways could be beneficial in treating metabolic disorders and certain types of cancer. Ongoing research is necessary to fully elucidate these possibilities.

Q & A

Q. What are the recommended synthetic routes for 2-Aminooxy-4-methylpentanoic acid hydrochloride, and how do reaction conditions impact yield and purity?

Methodological Answer: Synthesis typically involves chiral precursors and multi-step reactions. Key steps include:

- Starting Material Selection : Use chiral substrates (e.g., hydroxylated carboxylic acids) to ensure stereochemical control .

- Amination : Protect hydroxyl groups (e.g., using tert-butyldimethylsilyl chloride), activate the intermediate with reagents like EDC/HOBt, and substitute with an aminooxy group .

- Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .

- Optimization : Adjust pH (6–7) and temperature (0–4°C) during amination to minimize racemization and side reactions .

Key Data : Yields range from 40–65% depending on protection/deprotection efficiency .

Q. How should researchers characterize the structural and stereochemical purity of this compound?

Methodological Answer: Use complementary analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure; 2D NOESY for stereochemical assignment .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak IA) with UV detection (210–230 nm) to assess enantiomeric excess (>98% required for biological studies) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 194.2) and rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data during structural validation?

Methodological Answer: Discrepancies in NOESY vs. X-ray data may arise due to solution vs. solid-state conformations.

- X-ray Crystallography : Resolve absolute configuration definitively; requires high-purity crystals .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT) to validate solution-phase chirality .

- Cross-Validation : Use multiple techniques (e.g., HPLC retention times vs. NMR coupling constants) to confirm consistency .

Q. What experimental design strategies optimize the synthesis of this compound for scale-up?

Methodological Answer: Employ Design of Experiments (DoE) to identify critical parameters:

- Factors : Temperature, pH, reagent stoichiometry, and reaction time .

- Response Variables : Yield, enantiomeric excess, purity .

Case Study : A fractional factorial design revealed that pH control (±0.2 units) during amination improves yield by 18% and reduces byproduct formation .

Q. How should researchers handle discrepancies in biological activity data across studies?

Methodological Answer: Contradictions may stem from impurities or stereochemical variability:

- Purity Reassessment : Quantify trace impurities (e.g., via LC-MS) and correlate with bioactivity .

- Stereochemical Reevaluation : Ensure biological assays use enantiopure material; racemic mixtures can mask activity .

- Positive Controls : Compare with structurally validated analogs (e.g., 2-Amino-6-methylheptanoic acid hydrochloride) to isolate structure-activity relationships .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation .

Note : Hydrochloride salts may release HCl upon heating; avoid temperatures >50°C .

Analytical Method Development

Q. How can researchers validate an HPLC method for quantifying this compound in complex matrices?

Methodological Answer:

- Column Selection : C18 columns (e.g., Kromasil 100-5C18) with mobile phases of 0.1% TFA in water/acetonitrile (85:15) .

- Validation Parameters :

Comparative Analysis with Structural Analogs

Q. How does the bioactivity of this compound compare to its methyl-branched analogs?

Methodological Answer:

- Case Study : 2-Aminooxy-4-methylpentanoic acid hydrochloride showed 3-fold higher enzyme inhibition (IC50 = 12 µM) than 2-Amino-6-methylheptanoic acid hydrochloride (IC50 = 36 µM) in a kinase assay, likely due to reduced steric hindrance .

- Structural Insights : Methyl branching at position 4 enhances target binding by stabilizing hydrophobic interactions in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.